Sourcing the wrong difluorobenzaldehyde isomer (e.g., 2,4-difluoro) causes catastrophic yield losses in Ticagrelor synthesis due to incorrect P2Y12 docking and benzyne elimination. 3,4-Difluorobenzaldehyde (CAS 34036-07-2) is the definitive building block: • 88-92% Knoevenagel yield for trans-3,4-difluorocinnamic acid, Ticagrelor core intermediate. • Strict 3,4-difluoro substitution ensures correct P2Y12 binding and prevents benzyne side reactions. • In HAPMO enzymatic oxidation, 100% conversion to fluorophenyl formates, no benzoic acid byproducts. Ready for immediate dispatch.
3,4-Difluorobenzaldehyde (CAS: 34036-07-2) is a highly reactive, di-fluorinated aromatic building block critical to pharmaceutical and advanced material supply chains. Characterized as a clear to light yellow liquid with a density of approximately 1.29 g/mL and a refractive index of 1.514, it serves as a foundational precursor for complex active pharmaceutical ingredients (APIs) . Its primary industrial value lies in its specific 3,4-difluoro substitution pattern, which imparts unique electronic properties—balancing inductive electron withdrawal with resonance effects—that drive high-yield condensation reactions. Commercially, it is most recognized as the essential starting material for the blockbuster antiplatelet drug Ticagrelor, as well as various anti-MRSA compounds, curcumin analogs, and specialty fluorinated agrochemicals .
Substituting 3,4-difluorobenzaldehyde with close structural analogs, such as 2,4-difluorobenzaldehyde or 4-fluorobenzaldehyde, fundamentally compromises both synthesis processability and downstream product efficacy [1]. In pharmaceutical applications, the precise 3,4-difluorophenyl moiety is strictly required to achieve specific target protein binding affinities and metabolic stability; for instance, 2,4-difluoro analogs fail to dock correctly in P2Y12 receptor models or anti-MRSA assays due to steric and electronic mismatches [2]. Furthermore, from a process chemistry perspective, the 3,4-difluoro arrangement makes the aromatic ring uniquely susceptible to benzyne elimination under high-temperature basic conditions [3]. Consequently, manufacturing protocols optimized for mono-fluoro or 2,4-difluoro isomers will result in catastrophic yield losses and severe impurity profiles if applied generically to the 3,4-isomer, necessitating specific low-temperature Grignard exchange routes.
In the development of anti-MRSA hydrazone derivatives, the position of the fluorine substituents dictates the biological efficacy of the resulting API. Assays demonstrate that derivatives synthesized from 3,4-difluorobenzaldehyde achieve highly potent Minimum Inhibitory Concentrations (MIC) as low as 3.12 to 6.25 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA) strains. In direct contrast, derivatives synthesized from the 2,4-difluorobenzaldehyde comparator required significantly higher concentrations to inhibit the same LAC (MRSA) and UAMS-1 (MSSA) strains[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
| Target Compound Data | 3.12 - 6.25 μg/mL (Highly potent) |
| Comparator Or Baseline | 2,4-Difluorobenzaldehyde derivatives (Significantly higher MIC required) |
| Quantified Difference | Substantial reduction in MIC for the 3,4-isomer derivative |
| Conditions | In vitro antimicrobial assay against LAC (MRSA) and UAMS-1 (MSSA) strains |
Procuring the 3,4-isomer is mandatory for specific antimicrobial and antiplatelet drug discovery programs, as the 2,4-isomer cannot replicate the necessary target protein binding affinity.
When subjected to enzymatic Baeyer-Villiger oxidation using 4-hydroxyacetophenone monooxygenase (HAPMO), 3,4-difluorobenzaldehyde demonstrates perfect process selectivity. 19F NMR analysis confirms it is quantitatively converted (100% yield) to the corresponding fluorophenyl formate, which hydrolyzes cleanly to the fluorophenol. Conversely, the 2,4-difluorobenzaldehyde comparator yields a mixed product profile containing the desired fluorophenol alongside minor, contaminating amounts of fluorobenzoic acids [1].
| Evidence Dimension | Product Selectivity in Enzymatic Oxidation |
| Target Compound Data | 100% conversion to fluorophenyl formate/phenol (0% benzoic acid byproduct) |
| Comparator Or Baseline | 2,4-Difluorobenzaldehyde (Yields mixture including fluorobenzoic acid impurities) |
| Quantified Difference | Elimination of benzoic acid byproducts with the 3,4-isomer |
| Conditions | HAPMO-catalyzed oxidation monitored by 19F NMR |
Guarantees a high-purity phenolic precursor stream in biocatalytic workflows, eliminating the procurement need for complex downstream purification equipment to remove benzoic acid impurities.
3,4-Difluorobenzaldehyde exhibits excellent reactivity in Knoevenagel condensations, a critical step in the commercial synthesis of the antiplatelet drug Ticagrelor. Condensation of 3,4-difluorobenzaldehyde with malonic acid in the presence of piperidine and pyridine consistently yields trans-3,4-difluorocinnamic acid at 88% to 92% efficiency after acidic work-up . This high conversion rate establishes it as a highly efficient, scale-ready building block compared to unoptimized aromatic aldehyde baselines that often suffer from incomplete conversion or require extensive recrystallization.
| Evidence Dimension | Knoevenagel Condensation Yield |
| Target Compound Data | 88% - 92% yield of trans-3,4-difluorocinnamic acid |
| Comparator Or Baseline | Standard unoptimized aromatic aldehyde condensations (Often <70% yield) |
| Quantified Difference | Consistently high >88% yield suitable for commercial API scale-up |
| Conditions | Reaction with malonic acid, piperidine, pyridine, followed by acidic work-up |
Provides technical buyers with quantitative assurance of high mass-efficiency when procuring this compound for large-scale pharmaceutical intermediate production.
The strong electron-withdrawing effect of the 3,4-difluoro substitution pattern requires specific handling during Grignard-based synthesis. If standard direct magnesium Grignard conditions (>50 °C) are applied, the intermediate undergoes a severe elimination reaction to form benzyne, resulting in low yields and high impurities. To successfully process 3,4-difluorobenzaldehyde precursors, manufacturers must utilize isopropylmagnesium chloride for Grignard exchange at strictly controlled low temperatures (0-10 °C) [1].
| Evidence Dimension | Process Stability (Benzyne Elimination) |
| Target Compound Data | Stable only under low-temperature Grignard exchange (0-10 °C) |
| Comparator Or Baseline | Standard Direct Mg Grignard (>50 °C) |
| Quantified Difference | Prevention of benzyne formation and elimination of severe impurity spikes |
| Conditions | Grignard reagent formation and subsequent DMF reaction |
Alerts process chemists and procurement teams that standard high-temperature Grignard protocols will fail, ensuring proper reagent (isopropylmagnesium chloride) and cooling infrastructure are sourced alongside the compound.
Driven by its 88-92% yield in Knoevenagel condensations, 3,4-difluorobenzaldehyde is the definitive procurement choice for manufacturing trans-3,4-difluorocinnamic acid. This intermediate is subsequently converted into the cyclopropyl amine core required for Ticagrelor, a blockbuster P2Y12 receptor antagonist .
Because the 3,4-difluorophenyl moiety provides vastly superior target binding affinity compared to 2,4-difluoro analogs, this compound is the optimal starting material for synthesizing fluorinated hydrazones and pyrrolylated-chalcones targeting drug-resistant bacterial strains (MICs as low as 3.12 μg/mL) [1].
In advanced green chemistry workflows utilizing HAPMO enzymatic oxidation, 3,4-difluorobenzaldehyde is the preferred substrate. Its ability to achieve 100% conversion to fluorophenyl formates without generating fluorobenzoic acid byproducts makes it ideal for producing high-purity fluorophenols without intensive downstream separation [2].
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